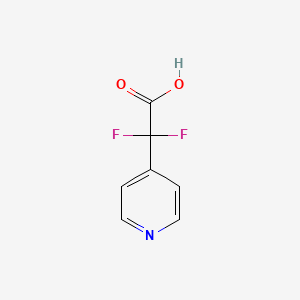

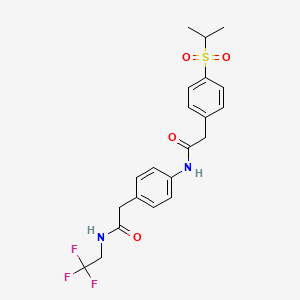

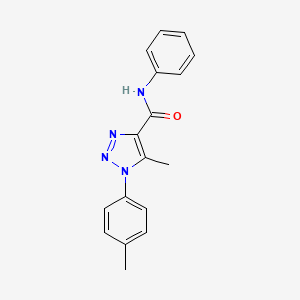

![molecular formula C12H16ClF3N2O B2449244 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride CAS No. 1909319-58-9](/img/structure/B2449244.png)

3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride” is a chemical compound with the CAS Number: 1909319-58-9 . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of this compound is 296.72 . The IUPAC name is 3-amino-N-methyl-2- (4- (trifluoromethyl)benzyl)propanamide hydrochloride . The InChI code is 1S/C12H15F3N2O.ClH/c1-17-11 (18)9 (7-16)6-8-2-4-10 (5-3-8)12 (13,14)15;/h2-5,9H,6-7,16H2,1H3, (H,17,18);1H .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 296.72 . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación

Antiandrogen Activity

Flutamide, a nonsteroidal antiandrogen, shares structural similarities with our compound. Researchers have explored its potential as an antiandrogen agent in the treatment of prostate cancer. However, it’s essential to investigate whether our compound exhibits similar activity or has unique properties .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif plays a crucial role in H-bond catalysts. Our compound could be a valuable building block for designing novel catalysts that facilitate organic transformations. Investigating its interactions with substrates and solvent molecules would provide insights into its catalytic potential .

Medicinal Chemistry

Given its structural features, our compound might serve as a scaffold for developing new drugs. Medicinal chemists could explore modifications around the amino and trifluoromethyl groups to enhance bioactivity. Computational studies and biological assays are necessary to evaluate its potential as a drug candidate .

Transition Metal-Catalyzed Reactions

The trifluoromethyl group often influences reactivity in transition metal-catalyzed reactions. Researchers could investigate its impact on Suzuki–Miyaura cross-coupling or other C–C bond-forming reactions. Understanding its electronic effects and steric hindrance would guide synthetic applications .

Fluorescent Probes

Our compound’s unique structure could make it an interesting candidate for developing fluorescent probes. By attaching fluorophores to specific positions, researchers could create probes for cellular imaging, enzyme assays, or protein labeling. Photophysical studies would reveal its fluorescence properties .

Agrochemicals

Exploring the herbicidal, fungicidal, or insecticidal potential of our compound is worthwhile. Structural modifications could enhance its selectivity and efficacy. Bioassays against relevant pests or pathogens would provide valuable data for agrochemical development .

Materials Science

Considering its aromatic and amino moieties, our compound might find applications in materials science. Researchers could investigate its use as a building block for polymers, liquid crystals, or functional materials. Synthesis and characterization studies would be essential .

Computational Chemistry

Finally, computational chemists could explore its electronic structure, energetics, and reactivity using quantum mechanical methods. Density functional theory (DFT) calculations could predict its properties and guide further experimental investigations .

Safety and Hazards

Propiedades

IUPAC Name |

2-(aminomethyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKUXWYYSFUDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

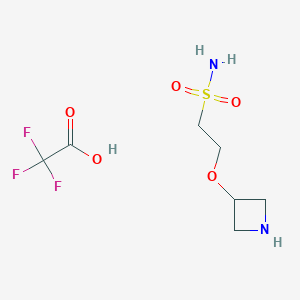

![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)

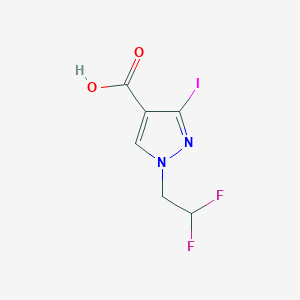

![3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449174.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid](/img/structure/B2449180.png)